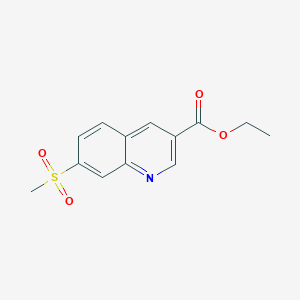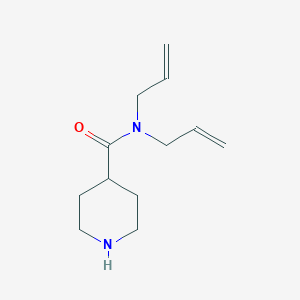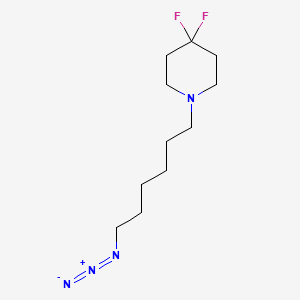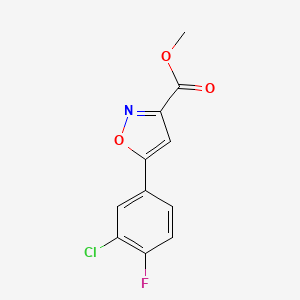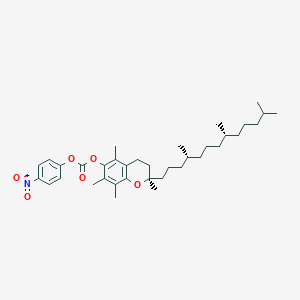
Tocopherol-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocopherol-PNP is a synthetic derivative of tocopherol, which belongs to the vitamin E family. Tocopherols are lipophilic antioxidants that play a crucial role in protecting cells from oxidative damage. This compound is designed to enhance the stability and bioavailability of tocopherol, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tocopherol-PNP involves several steps, starting with the preparation of the chromanol ring, which is the core structure of tocopherol The chromanol ring is then functionalized with a phytyl side chain through a series of chemical reactions, including alkylation and reduction
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required quality standards.
化学反応の分析
Types of Reactions
Tocopherol-PNP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tocopherol quinone, a reaction that is crucial for its antioxidant activity.
Reduction: The compound can be reduced back to its original form, allowing it to act as a continuous antioxidant.
Substitution: this compound can undergo substitution reactions, where functional groups on the chromanol ring are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include tocopherol quinone (from oxidation) and various substituted tocopherol derivatives (from substitution reactions).
科学的研究の応用
Tocopherol-PNP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in protecting cells from oxidative stress and its potential therapeutic effects.
Medicine: Explored for its potential in treating diseases related to oxidative damage, such as cardiovascular diseases and cancer.
Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.
作用機序
Tocopherol-PNP exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cellular components. The compound targets lipid bilayers in cell membranes, protecting them from peroxidation. The PNP group enhances the compound’s stability, allowing it to remain active for longer periods.
類似化合物との比較
Similar Compounds
Tocopherol: The natural form of vitamin E, with strong antioxidant properties.
Tocotrienols: Another group of vitamin E compounds with unsaturated side chains, known for their potent antioxidant activity.
Plastochromanols: Lipophilic antioxidants similar to tocopherols, found in plants and algae.
Uniqueness of Tocopherol-PNP
This compound is unique due to its enhanced stability and solubility compared to natural tocopherols
特性
分子式 |
C36H53NO6 |
|---|---|
分子量 |
595.8 g/mol |
IUPAC名 |
(4-nitrophenyl) [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] carbonate |
InChI |
InChI=1S/C36H53NO6/c1-24(2)12-9-13-25(3)14-10-15-26(4)16-11-22-36(8)23-21-32-29(7)33(27(5)28(6)34(32)43-36)42-35(38)41-31-19-17-30(18-20-31)37(39)40/h17-20,24-26H,9-16,21-23H2,1-8H3/t25-,26-,36-/m1/s1 |
InChIキー |
CLQIBMXXWRIYFN-PDOBOUQHSA-N |
異性体SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


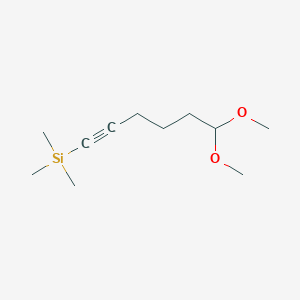

![1-[1-(5-Fluoro-2-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720709.png)
![N-[3-(Pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanesulfonamide](/img/structure/B13720710.png)
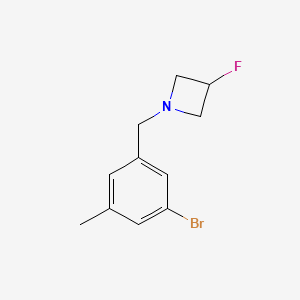
![5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13720718.png)
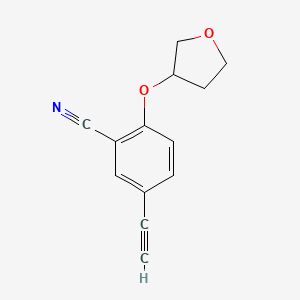
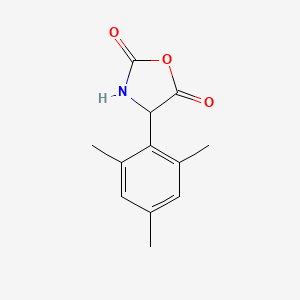
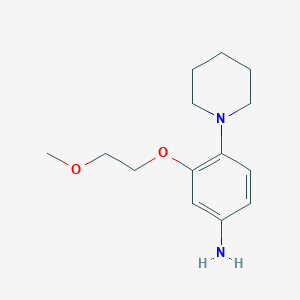
![all-cis-2-Benzyloxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B13720747.png)
